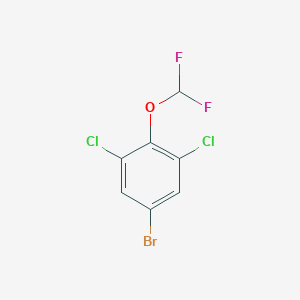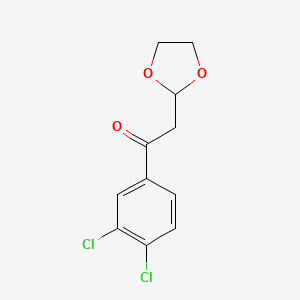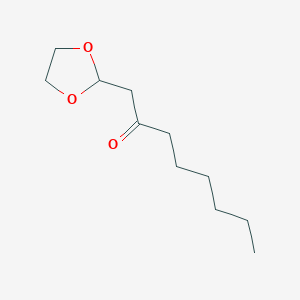![molecular formula C20H24BNO4 B1456425 N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 2096330-26-4](/img/structure/B1456425.png)
N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Übersicht
Beschreibung
N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, also known as BDB, is a synthetic compound that has been used in various scientific research studies. BDB has been found to have a wide range of potential applications, from being used as an antifungal agent to being used as a potential therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis and Crystal Engineering
- Summary of Application : Compounds similar to “N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide”, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, are used as organic intermediates with borate and sulfonamide groups . They are synthesized through nucleophilic and amidation reactions .
- Methods of Application : The structure of these compounds is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
-
Pharmaceutical Research
- Summary of Application : Phenyl borate, a similar compound, is widely used in biology, organic synthesis, catalysis, and crystal engineering . It has been used in the synthesis of anti-cancer drugs .
- Methods of Application : Phenyl borate is grafted onto a poly-L-lysine (PLL) backbone, creating a copolymer that can be used in the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
- Results or Outcomes : The synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra. The X-Ray diffraction and DFT analysis data matched well .
-
Reagent in Organic Synthesis
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : This compound is used in the synthesis of intermediates for generating conjugated copolymers .
- Results or Outcomes : The synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
-
Stability Study in Different Alcohols
- Summary of Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, a similar compound, is used as a model compound in the study of the stability of boronate esters in different alcohols .
- Methods of Application : This compound is used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Results or Outcomes : The synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
-
Borylation of Arenes
- Summary of Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : This compound is used in the synthesis of intermediates for generating conjugated copolymers .
- Results or Outcomes : The synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
-
Stability Study in Different Alcohols
- Summary of Application : 1-Benzylpyrazole-4-boronic acid pinacol ester, a similar compound, is used as a model compound in the study of the stability of boronate esters in different alcohols .
- Methods of Application : This compound is used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Results or Outcomes : The synthesized compounds were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
Eigenschaften
IUPAC Name |
N-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-16(11-13-17)18(23)22-24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXLZBBBRYLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
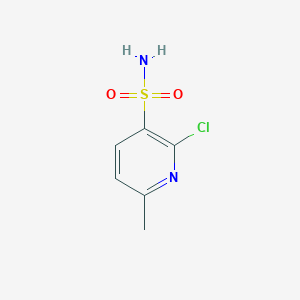

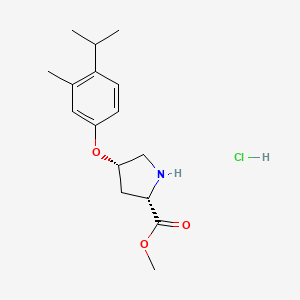

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
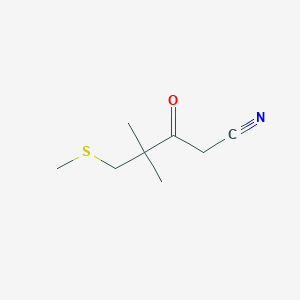
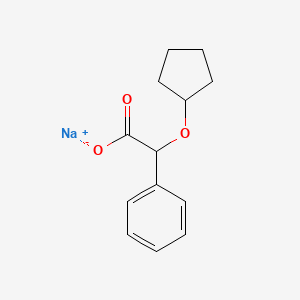
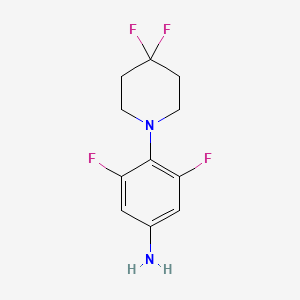
![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
